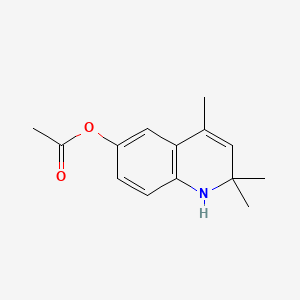

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate

Description

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate (CAS: 71043-64-6) is a dihydroquinoline derivative characterized by a 1,2-dihydroquinoline core with methyl substituents at the 2, 2, and 4 positions and an acetate ester at the 6-position. Dihydroquinoline derivatives are known for their ability to mitigate oxidative stress by scavenging free radicals and modulating redox-sensitive pathways, such as the Nrf2/FOXO1 axis .

Properties

IUPAC Name |

(2,2,4-trimethyl-1H-quinolin-6-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-9-8-14(3,4)15-13-6-5-11(7-12(9)13)17-10(2)16/h5-8,15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPJYLYRJOHRGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=C1C=C(C=C2)OC(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl acetate typically involves the condensation of aniline with acetone in the presence of a catalyst. One method employs metal-modified 12-tungstophosphoric acid supported on γ-Al2O3 as a catalyst. The reaction is carried out under microwave-assisted hydrothermal conditions, which enhances the efficiency and yield of the product .

Industrial Production Methods

In industrial settings, the synthesis of this compound is scaled up using similar catalytic processes. The use of heterogeneous catalysts, such as Zn2±, Sn2±, and Cu2±exchanged tungstophosphoric acid, is common due to their high activity and recyclability .

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinoline derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives, amines, and substituted quinolines .

Scientific Research Applications

Antitrypanosomal Activity

One of the most significant applications of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl acetate is its antitrypanosomal properties. This compound has shown exceptional efficacy against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). Research indicates that it exhibits low nanomolar IC50 values, demonstrating potent activity in vitro:

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| 1-Benzyl-1,2-dihydro-2,2,4-trimethylquinolin-6-yl acetate | 0.014 | 1700 |

| 1-Benzyl-1,2-dihydro-2,2,4-trimethylquinolin-6-ol hydrochloride | <0.01 | >18000 |

Studies have indicated that this compound can cure first-stage trypanosomiasis in murine models when administered at doses of 50 mg/kg/day for several days . The mechanism of action is believed to involve the formation of reactive oxygen species through the generation of a quinone imine intermediate during metabolism .

Antimicrobial Activity

Derivatives of dihydroquinoline have been noted for their antimicrobial properties. The compound has shown significant activity against various microbial strains, making it a candidate for further development in antimicrobial therapies. The structural characteristics of dihydroquinolines contribute to their interaction with microbial targets.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves the condensation of aniline derivatives with acetone under specific catalytic conditions. This synthetic pathway allows for the modification of substituents to enhance biological activity and stability. Ongoing SAR studies aim to identify the most effective modifications that can improve the pharmacological profile of these compounds.

Toxicological Considerations

While exploring the applications of this compound, it is crucial to consider its safety profile. Some studies have indicated potential toxic effects and carcinogenicity under specific conditions; however, these findings are not universally applicable across all experimental setups . Continuous evaluation is necessary to ensure safe therapeutic use.

Case Studies and Research Findings

Case Study: Antitrypanosomal Evaluation

In a study conducted by researchers evaluating various derivatives of dihydroquinolines for antitrypanosomal activity, 1-benzyl-1,2-dihydro-2,2,4-trimethylquinolin-6-yloacetate was identified as one of the most effective compounds with an IC50 value significantly lower than many existing treatments . This highlights its potential as a lead compound for further drug development.

Research Insights

A recent publication emphasized the need for new therapies against neglected tropical diseases like HAT due to the limitations of current treatments. The promising results from studies involving 2,2,4-trimethyl-1,2-dihydroquinolin-6-yloacetate underline its potential role in addressing this critical health issue .

Mechanism of Action

The antioxidant activity of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl acetate is attributed to its ability to scavenge free radicals. The compound donates hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and materials. The molecular targets include reactive oxygen species (ROS) and other free radicals .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Derivatives

The biological and chemical properties of dihydroquinoline derivatives are highly dependent on substituents at the 1-, 6-, and nitrogen positions. Below is a comparative analysis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate and its analogs:

Functional Group Impact on Activity

- Acetate vs. Benzoate Esters : The acetate group in the target compound may enhance solubility compared to bulkier benzoate derivatives (e.g., 300701-26-2). However, benzoate esters exhibit stronger binding in pharmacophore models for HIV-1 protease inhibition due to aromatic interactions .

- Benzoyl Substitution (BHDQ): The 1-benzoyl group in BHDQ prevents oxidation to toxic quinolinone metabolites, improving safety while maintaining antioxidant efficacy . In contrast, ethoxyquin’s 6-ethoxy group contributes to pro-oxidant side effects .

Antioxidant and Hepatoprotective Effects

- BHDQ: Reduces CCl4-induced hepatic necrosis by normalizing ALT, AST, and γ-GTP levels. Activates Nrf2 and FOXO1 pathways, upregulating SOD1 and GPX1 .

- Ethoxyquin: Despite antioxidant properties, metabolic byproducts generate reactive species, leading to DNA damage and carcinogenicity .

- Target Compound : The acetate group may stabilize the molecule against metabolic degradation, but its efficacy in redox regulation remains unstudied.

Biological Activity

Overview

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate is a synthetic organic compound belonging to the class of dihydroquinolines. This compound has garnered attention due to its diverse biological activities, including antimicrobial , anticancer , and antitrypanosomal properties. Its unique structural features enable it to interact with various biological targets, making it a potential candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to:

- Bind to Enzymes : It may inhibit or activate specific enzymes involved in metabolic pathways.

- Modulate Receptor Activity : The compound can influence cellular signaling by interacting with various receptors.

- Alter Gene Expression : It affects the expression of genes related to cell growth, differentiation, and apoptosis.

Antimicrobial Properties

Research indicates that derivatives of dihydroquinoline, including this compound, exhibit significant antimicrobial activity. For instance:

- Studies have shown effectiveness against Mycobacterium tuberculosis at micromolar concentrations .

- The compound's structure allows it to act against various bacterial strains by disrupting bacterial cell wall synthesis or interfering with metabolic functions.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- It has demonstrated cytotoxic effects on cancer cell lines through mechanisms such as inducing apoptosis and inhibiting proliferation.

- The compound's ability to modulate signaling pathways related to tumor growth makes it a candidate for further cancer research.

Antitrypanosomal Activity

A notable application of this compound is in the treatment of African trypanosomiasis:

- In vitro studies revealed that derivatives like 1-benzyl-1,2-dihydro-2,2,4-trimethylquinolin-6-yl acetate (OSU-40) show exceptional activity against Trypanosoma brucei, the causative agent of the disease .

- Animal studies indicated that administration of these compounds led to cures in murine models of first-stage trypanosomiasis .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate, and how can reaction conditions be optimized?

- Methodology :

- Esterification : The acetate group can be introduced via acetylation of the hydroxyl precursor (e.g., 2,2,4-trimethyl-1,2-dihydroquinolin-6-ol) using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) under reflux conditions. Solvent choice (e.g., dichloromethane or toluene) impacts yield and purity .

- Precursor Synthesis : The quinoline core is typically synthesized through Skraup or Doebner-von Miller reactions, followed by methylation and dihydroquinoline stabilization. Catalysts like iodine or Lewis acids (e.g., ZnCl₂) may enhance regioselectivity .

- Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Key Techniques :

- ¹H/¹³C NMR : Characteristic signals include the dihydroquinoline proton (δ ~5.5 ppm, singlet for H-1), acetate methyl (δ ~2.1 ppm), and aromatic protons (δ ~6.5–7.5 ppm). Compare with published spectra of analogues (e.g., benzoate derivatives) .

- Mass Spectrometry (MS) : ESI-MS or EI-MS should show the molecular ion peak [M+H]⁺ at m/z corresponding to C₁₆H₁₉NO₂ (calculated: 265.3 g/mol). Fragmentation patterns confirm the acetate and trimethyl groups .

- Purity Assessment : Use HPLC with a C18 column (acetonitrile/water mobile phase) to ensure >95% purity.

Advanced Research Questions

Q. What mechanistic insights explain the photolytic stability of this compound under UV exposure?

- Findings :

- Photolysis of related dihydroquinolines (e.g., 2,2,4-trimethyl-1,2-dihydroquinolin-6-ol) generates aminyl radicals (NH•) via N–H bond cleavage, which dimerize or react with oxygen to form nitroxyl radicals .

- Quantum Yield : In the presence of O₂, side reactions (e.g., nitroxyl radical formation) occur with low efficiency (Φ ≤ 0.001), suggesting the acetate derivative may exhibit similar instability under UV light .

- Mitigation Strategies : Store in amber vials under inert gas (N₂/Ar). Add radical scavengers (e.g., BHT) to suppress decomposition.

Q. How does the acetate group influence biological activity compared to methoxy or hydroxyl analogues?

- Comparative Analysis :

- Mechanistic Insight : The acetate’s electron-withdrawing nature may reduce radical scavenging efficacy compared to –OH/–OMe groups but enhance metabolic stability or membrane permeability .

Q. What computational approaches predict the interaction of this compound with biological targets (e.g., enzymes)?

- Methods :

- Pharmacophore Modeling : Map key features (H-bond donors/acceptors, hydrophobic regions) to align with targets like HIV-1 protease or antioxidant enzymes. Overlay with active analogues (e.g., benzoate derivatives) to validate binding .

- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 or NADPH oxidase to assess metabolic pathways and redox interactions. Use software like GROMACS or AMBER .

Methodological Challenges

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Case Study : Discrepancies in antioxidant vs. pro-oxidant effects may arise from assay conditions (e.g., O₂ concentration, pH).

- Resolution :

Standardize assays (e.g., DPPH/ABTS radical scavenging at pH 7.4, 25°C).

Cross-validate using cell-based models (e.g., HepG2 for hepatoprotection ).

Control for photodegradation during experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.